5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Overview
Description
GS-829845 is a major active metabolite of Filgotinib, which is a Janus kinase 1 (JAK1) inhibitor. Filgotinib is used primarily for the treatment of rheumatoid arthritis and ulcerative colitis. GS-829845 retains a similar JAK1 selectivity profile but is approximately 10-fold less potent than Filgotinib .
Mechanism of Action
Target of Action
It has been reported to be active against bacteria and fungi , suggesting that it may interact with proteins or enzymes that are essential for the survival of these organisms.
Mode of Action
It is suggested that the compound may inhibit the synthesis of prostaglandins , which are lipid compounds that have diverse hormone-like effects in animals.
Biochemical Pathways
Given its reported anti-inflammatory activities and inhibition of prostaglandin synthesis , it may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins.
Result of Action
The compound has shown to have anti-inflammatory activities . This suggests that it may reduce inflammation by inhibiting the synthesis of prostaglandins , which are known to mediate inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: GS-829845 is synthesized through the metabolism of Filgotinib. Filgotinib is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound .
Industrial Production Methods: The industrial production of GS-829845 involves the synthesis of Filgotinib followed by its metabolic conversion. Filgotinib is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties .
Chemical Reactions Analysis
Types of Reactions: GS-829845 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic conversion and pharmacological activity.
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of GS-829845 include carboxylesterase enzymes, which facilitate its metabolic conversion from Filgotinib . The reaction conditions typically involve physiological pH and temperature, as the conversion occurs within the human body.
Major Products Formed: The major product formed from the metabolic conversion of Filgotinib is GS-829845. This metabolite retains the pharmacological activity of the parent compound but with reduced potency and increased systemic exposure .
Scientific Research Applications
GS-829845 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: GS-829845 is used as a reference compound in the study of Janus kinase inhibitors and their metabolic pathways
Biology: The compound is used in biological studies to understand the role of Janus kinase 1 in various cellular processes and signaling pathways
Medicine: GS-829845 is studied for its therapeutic potential in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and ulcerative colitis
Industry: The compound is used in the pharmaceutical industry for the development of new Janus kinase inhibitors and related therapeutic agents
Comparison with Similar Compounds
GS-829845 is similar to other Janus kinase inhibitors, such as Filgotinib, Baricitinib, Tofacitinib, and Upadacitinib. it has unique properties that distinguish it from these compounds:
Filgotinib: GS-829845 is the primary active metabolite of Filgotinib and has a similar Janus kinase 1 selectivity profile but with reduced potency and increased systemic exposure
Baricitinib: Baricitinib is a selective Janus kinase 1 and Janus kinase 2 inhibitor, whereas GS-829845 is more selective for Janus kinase 1
Tofacitinib: Tofacitinib is a non-selective Janus kinase inhibitor that targets Janus kinase 1, Janus kinase 2, and Janus kinase 3, while GS-829845 is more selective for Janus kinase 1
Upadacitinib: Upadacitinib is a selective Janus kinase 1 inhibitor with a different chemical structure and pharmacokinetic profile compared to GS-829845
Properties
IUPAC Name |
5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJAVQGRJEEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257705-09-1 | |
Record name | GS-829845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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